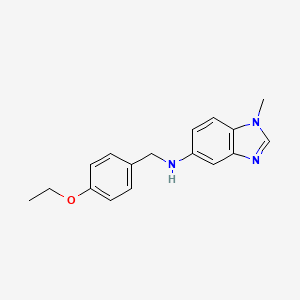

(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

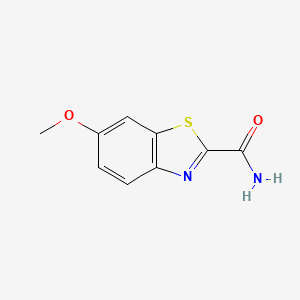

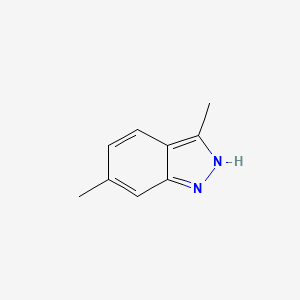

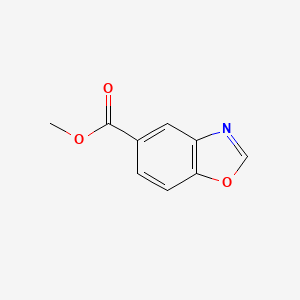

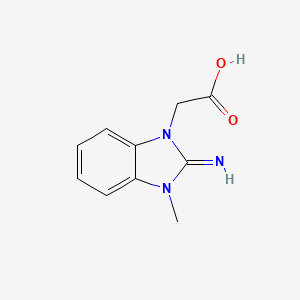

This compound is an amine derivative with a benzimidazole ring and a benzyl group attached. The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole . The benzyl group is a common substituent in organic chemistry, often used as a protecting group .

Molecular Structure Analysis

The molecular structure would likely show the benzimidazole ring, with the benzyl group and the amine group attached at specific positions. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis

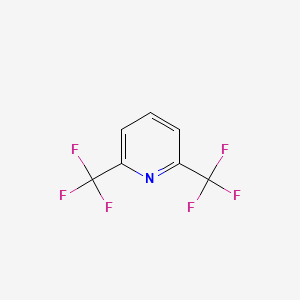

In general, benzimidazoles can participate in various reactions such as alkylation, acylation, and halogenation . The benzyl group can also undergo various reactions, including oxidation and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. In general, benzimidazoles are stable compounds. They are resistant to oxidation and reduction .Wissenschaftliche Forschungsanwendungen

DNA Binding and Applications

- DNA Minor Groove Binding : A study on Hoechst 33258, a related benzimidazole derivative, highlights its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been leveraged for fluorescent DNA staining, chromosome analysis, and as a model for drug design aimed at DNA sequence recognition and binding (Issar & Kakkar, 2013).

Anticancer Research

- Benzimidazole Derivatives in Cancer Treatment : Research into benzimidazole hybrids for anticancer potential has been comprehensive, with derivatives showing a broad range of biological activities. These compounds interact with cancer cells through mechanisms such as DNA intercalation, acting as alkylating agents, and inhibiting enzymes like topoisomerases and DHFR, highlighting the versatility of benzimidazole derivatives, including those similar to the compound , in developing novel anticancer therapies (Akhtar et al., 2019).

Catalysis and Chemical Synthesis

- Copper-Catalyzed C-N Bond Formation : The compound's structural motif is relevant in catalysis, particularly in copper-catalyzed C-N bond-forming cross-coupling reactions. Such reactions involve aromatic, heterocyclic, and aliphatic amines, showcasing the utility of benzimidazole derivatives in facilitating these transformations and their potential applications in organic synthesis and drug development (Kantam et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-3-21-15-7-4-13(5-8-15)11-18-14-6-9-17-16(10-14)19-12-20(17)2/h4-10,12,18H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJIDNKDMZHYLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354106 |

Source

|

| Record name | N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine | |

CAS RN |

337925-63-0 |

Source

|

| Record name | N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.